Methyl 3-oxo-4-(propylsulfanyl)butanoate
Description
Methyl 3-oxo-4-(propylsulfanyl)butanoate is a methyl ester derivative of 3-oxobutanoic acid, featuring a propylsulfanyl group at the 4-position. This compound belongs to a class of β-keto esters, which are widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and bioactive molecules.
Properties
CAS No. |
114607-72-6 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
methyl 3-oxo-4-propylsulfanylbutanoate |
InChI |
InChI=1S/C8H14O3S/c1-3-4-12-6-7(9)5-8(10)11-2/h3-6H2,1-2H3 |
InChI Key |
IIYJAYADFUAIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-(propylsulfanyl)butanoate typically involves the esterification of 3-oxo-4-(propylsulfanyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(propylsulfanyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-4-(propylsulfanyl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(propylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved include nucleophilic acyl substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Structural Comparison with Analogous Esters
β-Keto esters share a common 3-oxobutanoate backbone but vary in ester groups (methyl, ethyl) and 4-position substituents. Key structural analogs include:
Key Observations :
- Aryl-substituted analogs (e.g., p-tolyl, trifluorophenyl) exhibit higher molecular weights and aromatic π-system interactions, influencing their crystallinity and thermal stability .
- Methyl vs. ethyl esters affect steric bulk and hydrolysis rates, with methyl esters generally being more reactive in nucleophilic substitutions .
Physicochemical Properties and Spectroscopic Data
Available data for Ethyl 3-oxo-4-(p-tolyl)butanoate (from ) provides a benchmark for comparison:
*Estimates for this compound are based on structural analogies.
- The lower molar mass of the target compound (due to the propylsulfanyl group vs. p-tolyl) likely reduces boiling point and density.
- The sulfur atom may increase polarity, enhancing solubility in polar aprotic solvents compared to aryl-substituted analogs.
Spectroscopic Data :
- NMR and MS techniques (as used in for pyrrole derivatives) would distinguish the propylsulfanyl group via characteristic δ 2.5–3.5 ppm (¹H NMR for S–CH₂) and sulfur isotopic patterns in MS.
Comparison with Target Compound :
- This compound could be synthesized via thiol-ene click chemistry or nucleophilic substitution of a 4-chloro-3-oxobutanoate ester with propanethiol.
- The propylsulfanyl group may require milder reaction conditions compared to aryl substitutions due to thiol nucleophilicity.
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